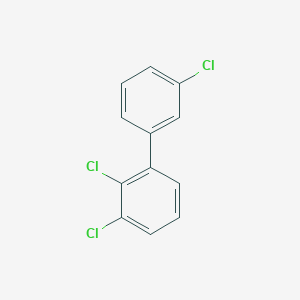

2,3,3'-Trichlorobiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-3-(3-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-9-4-1-3-8(7-9)10-5-2-6-11(14)12(10)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHLTVKPNQVZGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073502 | |

| Record name | 2,3,3'-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38444-84-7 | |

| Record name | 2′,3,3′-Trichlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38444-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,5',6-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3'-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3'-Trichlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,3'-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3370393855 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,3,3'-Trichlorobiphenyl CAS number and molecular weight

An In-depth Technical Guide to 2,3,3'-Trichlorobiphenyl (PCB 20)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, also known as PCB 20, a specific congener of the polychlorinated biphenyl (PCB) class of compounds. Due to their persistence and toxicity, understanding the properties and analytical methodologies for individual PCB congeners is of critical importance in environmental science and toxicology.

Chemical and Physical Properties

This compound is a synthetic organochloride compound.[1] Like other PCBs, it was not intentionally produced as a single congener but as a component of commercial PCB mixtures.[2][3] These mixtures were widely used as coolants and lubricants in electrical equipment before being banned due to their environmental persistence and adverse health effects.[2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 38444-84-7 | [2] |

| Molecular Formula | C₁₂H₇Cl₃ | [2] |

| Molecular Weight | 257.54 g/mol | [2] |

| IUPAC Name | 1,2-dichloro-3-(3-chlorophenyl)benzene | [2] |

| Synonyms | PCB 20, 2,3,3'-Trichloro-1,1'-biphenyl | [2] |

| Appearance | Oily liquids or solids, colorless to light yellow (general for PCBs) |

Synthesis and Purification

The synthesis of this compound for research and as a reference standard is a multi-step process. A common method involves the diazotization of an appropriate aminobiphenyl followed by a Sandmeyer-type reaction. A described synthesis reports the reaction of diazotized 1-amino-3-chlorobenzene with 1,2-dichlorobenzene.[1][5]

Experimental Protocol: Synthesis of this compound

The following protocol is based on a reported synthesis of a mixture containing this compound, which is then purified.[5]

Step 1: Reaction Setup

-

In a suitable reaction vessel, combine 1-amino-3-chlorobenzene (10 g), 1,2-dichlorobenzene (200 ml), and n-pentyl nitrite (20 ml).

-

Equip the vessel with a stirrer and a heating mantle.

Step 2: Exothermic Reaction

-

Slowly heat the mixture with continuous stirring.

-

At approximately 40°C, an exothermic reaction will commence, indicated by a color change to red and the evolution of gas.

Step 3: Post-Reaction Workup

-

After the reaction subsides, allow the mixture to cool to room temperature.

-

The crude mixture will contain this compound and other isomers, such as 3,3',4-trichlorobiphenyl.

Step 4: Purification

-

The purification of the target compound from the reaction mixture is a critical and challenging step.

-

Employ highly efficient column distillation to separate the isomers based on their boiling points.

-

Further purify the collected fractions through repeated recrystallizations to achieve a purity of over 99%.[1][5]

Caption: Workflow for the synthesis and purification of this compound.

Analytical Methodologies

The analysis of this compound, particularly in environmental and biological samples, typically involves gas chromatography (GC) coupled with a sensitive detector. Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful technique for the selective and sensitive quantification of individual PCB congeners.[6][7]

Experimental Protocol: GC-MS/MS Analysis of this compound in Fish Tissue

This protocol outlines a general procedure for the extraction and analysis of PCBs from a biological matrix.

Step 1: Sample Preparation and Extraction

-

Homogenize a known weight of the fish tissue sample.

-

Mix the homogenized tissue with a drying agent like anhydrous sodium sulfate.

-

Extract the sample using an appropriate solvent system (e.g., hexane/acetone) via methods such as Soxhlet extraction, pressurized fluid extraction, or microwave-assisted extraction.[8]

Step 2: Extract Cleanup

-

The crude extract will contain lipids and other co-extractives that can interfere with the analysis.

-

Perform a cleanup step using multi-layered silica gel columns, which may include sulfuric acid-treated silica gel and alumina, to remove these interferences.[6]

Step 3: GC-MS/MS Analysis

-

Concentrate the cleaned extract to a final volume.

-

Inject a small aliquot of the extract into the GC-MS/MS system.

-

Use a capillary column suitable for PCB analysis (e.g., a non-polar or medium-polarity column).

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Develop an acquisition method with specific precursor and product ions for this compound.

Step 4: Quantification

-

Prepare a calibration curve using certified reference standards of this compound.

-

Quantify the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

Caption: Analytical workflow for the determination of this compound in fish tissue.

Toxicological Profile

The toxicity of PCBs can vary significantly between different congeners. Some PCBs, known as "dioxin-like" PCBs, exhibit toxicity through their interaction with the aryl hydrocarbon receptor (AhR). This binding can lead to a cascade of downstream effects, including the induction of cytochrome P450 enzymes and disruption of cellular functions.

General Health Effects of PCBs:

-

Dermal Effects: The most common health effects associated with PCB exposure are skin conditions such as chloracne and rashes.[2]

-

Systemic Effects: Prolonged or repeated exposure may cause damage to organs.[2][3]

-

Neurotoxicity: Some PCB congeners have been shown to affect neurochemical pathways, such as decreasing dopamine concentrations in specific brain regions.

-

Endocrine Disruption: PCBs can interfere with the endocrine system.

GHS Hazard Classification for this compound:

-

Warning: May cause damage to organs through prolonged or repeated exposure.[2]

-

Warning: Very toxic to aquatic life.[2]

-

Warning: Very toxic to aquatic life with long-lasting effects.[9]

Caption: Generalized mechanism of toxicity for dioxin-like PCBs.

Safety and Handling

Due to their potential toxicity, handling this compound and other PCBs requires strict safety precautions to minimize exposure.

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves.[10]

-

Eye Protection: Use chemical splash goggles.[10]

-

Respiratory Protection: If there is a risk of inhalation, use an OSHA-approved respirator.[10]

-

Protective Clothing: Wear appropriate protective clothing to prevent skin contact.[11]

Handling and Storage:

-

Avoid breathing vapors or mists.[10]

-

Avoid contact with eyes and prolonged contact with skin.[10]

-

Store in a well-ventilated area in a tightly closed container.[11]

-

Comply with all federal, provincial, and local regulations for the handling and storage of PCBs.[10]

First Aid Measures:

-

Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes.[10]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[10]

-

Inhalation: Move to fresh air. If irritation persists, seek medical attention.[10]

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.[10]

Disposal:

-

All waste materials containing PCBs must be collected and disposed of according to national and local regulations.[5]

References

-

Moes, G. W. H., & Lenstra, A. T. H. (1991). Synthesis, separation and structure determination of this compound (PCB 20) and 3,3',4-trichlorobiphenyl (PCB 35). Toxicological & Environmental Chemistry, 34(2-4), 255-265. [Link]

-

Moes, G. W. H., & Lenstra, A. T. H. (1991). Synthesis, separation and structure determination of 2,3,3'‐trichlorobiphenyl (PCB 20)† and 3,3',4‐trichlorobiphenyl (PCB35)†. Toxicological & Environmental Chemistry, 12(3-4). [Link]

-

PubChem. (n.d.). 2',3,3'-Trichlorobiphenyl. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2,3,4-Trichlorobiphenyl. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2,3',5-Trichlorobiphenyl. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2,3,6-Trichlorobiphenyl. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2,4,5-Trichlorobiphenyl. National Center for Biotechnology Information. [Link]

-

T3DB. (n.d.). 2,3'-Dichlorobiphenyl. Toxin and Toxin Target Database. [Link]

-

OEHHA. (2019). Air Toxics Hot Spots Program. Office of Environmental Health Hazard Assessment. [Link]

-

Chu, I., Villeneuve, D. C., Yagminas, A., Lecavalier, P., Poon, R., Håkansson, H., Ahlborg, U. G., Valli, V. E., Kennedy, S. W., Bergman, A., Seegal, R. F., & Feeley, M. (1996). Toxicity of 2,4,4'-trichlorobiphenyl in rats following 90-day dietary exposure. Journal of Toxicology and Environmental Health, 49(3), 301–318. [Link]

-

Zhang, Y., Chen, L., Song, Y., & Wang, S. (2021). Toxic effects of 2,4,4'- trichlorobiphenyl (PCB-28) on growth, photosynthesis characteristics and antioxidant defense system of Lemna minor L. Plant Physiology and Biochemistry, 166, 505–511. [Link]

-

CPAChem. (2019). Safety data sheet. [Link]

-

Tsutsumi, T., Kawashima, A., Hamada, N., Adachi, R., & Akiyama, H. (2021). A novel analytical method for determining total polychlorinated biphenyl concentrations in fish and shellfish using a simple and rapid clean-up followed by GC–MS/MS. Journal of Food Composition and Analysis, 102, 104008. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. [Link]

-

Lehmler, H. J., Parkin, S., & Robertson, L. W. (2004). 2,3,4′-Trichlorobiphenyl. Acta Crystallographica Section E: Structure Reports Online, 60(12), o2305–o2306. [Link]

-

PHILIS. (2024). Standard Operating Procedure for Polychlorinated Biphenyls (PCBs) by Method 8082A. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 2',3,3'-Trichlorobiphenyl | C12H7Cl3 | CID 38034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4,5-Trichlorobiphenyl | C12H7Cl3 | CID 27514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3,4-Trichlorobiphenyl | C12H7Cl3 | CID 41541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. sci-hub.box [sci-hub.box]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. epa.gov [epa.gov]

- 9. cpachem.com [cpachem.com]

- 10. conncoll.edu [conncoll.edu]

- 11. aarti-industries.com [aarti-industries.com]

A Comprehensive Technical Guide to the Synthesis and Nomenclature of 2,3,3'-Trichlorobiphenyl (PCB 20)

Executive Summary

Polychlorinated biphenyls (PCBs) represent a class of synthetic organic compounds that, despite their ban in many countries, persist in the environment and continue to be a focus of toxicological and environmental research. The synthesis of individual, pure PCB congeners is paramount for accurate analytical reference standards and for studying their specific biological activities. This guide provides an in-depth technical overview of the synthesis, nomenclature, and characterization of 2,3,3'-Trichlorobiphenyl (PCB 20), a specific congener of environmental interest. We will explore both classical and modern synthetic methodologies, including a diazonium salt-based arylation and the highly efficient Suzuki-Miyaura cross-coupling. The causality behind experimental choices, detailed protocols, and comparative analysis of the synthetic routes are presented to provide researchers with a comprehensive and practical resource.

Part 1: Nomenclature and Physicochemical Properties

IUPAC Nomenclature and Structure

The systematic naming of PCBs follows the IUPAC (International Union of Pure and Applied Chemistry) nomenclature rules. The biphenyl core consists of two phenyl rings connected by a single bond. The carbon atoms on each ring are numbered from 1 to 6, starting from the carbon at the point of attachment to the other ring. The second ring is distinguished with a prime (') symbol (1' to 6').

For the congener , the chlorine atoms are located at positions 2 and 3 on one phenyl ring, and at position 3' on the other. Therefore, the correct IUPAC name is This compound .[1] However, for systematic indexing, names based on substituted benzene are also generated, such as 1,2-dichloro-3-(3-chlorophenyl)benzene .[2][3] This congener is commonly referred to as PCB 20 .[1][2]

Physicochemical and Spectrometric Data

Accurate identification of this compound requires a combination of physicochemical data and spectrometric analysis. Below is a summary of its key properties.

| Property | Value | Source |

| IUPAC Name | 1,2-dichloro-3-(3-chlorophenyl)benzene | [2] |

| Common Name | This compound (PCB 20) | [2] |

| CAS Number | 38444-84-7 | [2] |

| Molecular Formula | C₁₂H₇Cl₃ | [2] |

| Molecular Weight | 257.5 g/mol | [2] |

| Monoisotopic Mass | 255.961333 Da | [2] |

| GC-MS m/z (Top Peak) | 256 | [2] |

Part 2: Synthetic Strategies for this compound

The synthesis of an unsymmetrical biphenyl like PCB 20 requires a strategy that can selectively couple two different aryl fragments. We will discuss two primary methods: a classical diazonium salt-based coupling, which has been specifically used to prepare this congener, and the modern, highly versatile Suzuki-Miyaura cross-coupling.

Method 1: Diazonium Salt-Based Arylation (Gomberg-Bachmann Type)

This approach is a classical method for forming aryl-aryl bonds and has been successfully employed for the synthesis of PCB 20. The core principle involves the generation of an aryl radical from a diazonium salt, which then attacks another aromatic ring.[4] While effective, this reaction can suffer from low yields and the formation of isomeric byproducts due to the reactive nature of the aryl radical.[4]

Causality and Experimental Rationale: The reaction is initiated by converting an aromatic amine (1-amino-3-chlorobenzene) into a diazonium salt using a nitrosating agent like n-pentyl nitrite. This diazonium salt is thermally unstable and, upon gentle heating, decomposes to form an aryl radical with the loss of nitrogen gas. This highly reactive radical then undergoes an addition reaction with the solvent, which is also the second aromatic component (1,2-dichlorobenzene), to form the desired biphenyl linkage. Using one of the aromatic partners as the solvent ensures it is in vast excess, maximizing the probability of the desired cross-coupling reaction over side reactions. The reaction is often exothermic and must be controlled carefully.

Safety Note: This reaction is exothermic and involves potentially hazardous chemicals. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Chemical wastes must be disposed of according to institutional and national regulations.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, combine 1-amino-3-chlorobenzene (10 g) and 1,2-dichlorobenzene (200 ml).

-

Initiation: Add n-pentyl nitrite (20 ml) to the mixture.

-

Heating and Control: Begin to slowly heat the mixture with continuous stirring. An exothermic reaction will initiate at approximately 40°C, indicated by a color change to red and the evolution of nitrogen gas.

-

Reaction Progression: Maintain gentle heating and stirring, allowing the reaction to proceed until the gas evolution subsides.

-

Workup: After cooling to room temperature, the crude reaction mixture, containing the target this compound, isomeric byproducts (like 3,3',4-trichlorobiphenyl), and unreacted starting materials, is subjected to purification.

-

Purification: The original authors report a multi-step purification process involving high-efficiency column distillation followed by fractional recrystallization to isolate PCB 20 with a purity exceeding 99%.[1]

Caption: Workflow for the synthesis of PCB 20 via a Gomberg-Bachmann type reaction.

Method 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating C-C bonds, particularly for biaryl synthesis.[5][6] It utilizes a palladium catalyst to couple an organoboron compound (like a boronic acid) with an organohalide.[6] This method offers significant advantages over classical techniques, including milder reaction conditions, high functional group tolerance, superior yields, and excellent regioselectivity, which minimizes the formation of unwanted isomers.[5][7]

Causality and Experimental Rationale: The reaction's success hinges on a palladium catalytic cycle. A Pd(0) complex first undergoes oxidative addition with the aryl halide. The next crucial step is transmetalation, where the aryl group from the boronic acid (activated by a base) is transferred to the palladium center. The final step is reductive elimination, which forms the C-C bond of the biphenyl product and regenerates the active Pd(0) catalyst. The choice of base (e.g., Na₂CO₃, Cs₂CO₃) is critical for activating the boronic acid for transmetalation.[7][8] The solvent system, often a mixture of an organic solvent and water, facilitates the reaction by dissolving both organic and inorganic reagents.

For this compound, two primary retrosynthetic pathways exist:

-

Pathway A: Coupling of (2,3-dichlorophenyl)boronic acid with 1-bromo-3-chlorobenzene.

-

Pathway B: Coupling of (3-chlorophenyl)boronic acid with a suitable 2,3-dihalo-benzene (e.g., 1-bromo-2,3-dichlorobenzene).

-

Reaction Setup: To a reaction vessel equipped with a magnetic stirrer and reflux condenser, add the aryl halide (e.g., 1-bromo-2,3-dichlorobenzene, 1.0 eq), the arylboronic acid (e.g., (3-chlorophenyl)boronic acid, 1.1-1.5 eq), and a base (e.g., cesium carbonate, 2.5 eq).[8]

-

Solvent Addition: Add the solvent system, for example, a mixture of 1,4-dioxane and water.[8]

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 eq) to the mixture.[8]

-

Heating: Heat the reaction mixture to a specified temperature (e.g., 100°C) and maintain with vigorous stirring overnight or until reaction completion is confirmed by TLC or GC-MS.[8]

-

Workup: Cool the reaction to room temperature. Dilute with water and extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then typically purified by column chromatography on silica gel to yield the pure this compound.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 3: Comparative Analysis and Conclusion

Choosing a synthetic route requires balancing factors such as yield, selectivity, cost, safety, and available starting materials.

| Feature | Diazonium (Gomberg-Bachmann) Method | Suzuki-Miyaura Cross-Coupling |

| Selectivity | Moderate to Low; risk of isomers | High to Excellent |

| Yields | Generally Low (<40%)[4] | Good to Excellent (>70%)[6] |

| Conditions | Often harsh, exothermic | Generally mild |

| Starting Materials | Aryl amines, aryl solvents | Aryl halides, arylboronic acids |

| Catalyst | None (thermally induced) | Palladium complex[6] |

| Advantages | Simple setup, no expensive catalyst | High selectivity and yield, broad scope |

| Disadvantages | Low yield, isomer formation, safety risk | Catalyst cost, sensitivity to oxygen |

References

-

Moes, G. W. H., & Lenstra, A. T. H. (1993). Synthesis, separation and structure determination of 2,3,3'‐trichlorobiphenyl (PCB 20)† and 3,3',4‐trichlorobiphenyl (PCB35)†. Toxicological & Environmental Chemistry, 39(3-4), 255-263. [Link]

-

Wikipedia contributors. (2023). Sandmeyer reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Kaur, N., & Kishore, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26(3), 1845–1865. [Link]

-

Taylor & Francis Online. (n.d.). Synthesis, separation and structure determination of 2,3,3'‐trichlorobiphenyl (PCB 20)† and 3,3',4‐trichlorobiphenyl (PCB35)†. Toxicological & Environmental Chemistry. [Link]

-

BYJU'S. (n.d.). Ullmann Reaction. [Link]

-

Bio-Rad Laboratories, Inc. (n.d.). Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles. SpectraBase. [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

Takahashi, M., Ogiku, T., Okamura, K., Da-te, T., Ohrnizu, H., Kondo, K., & Iwasaki, T. (1993). A New Synthesis of 2,2'-Disubstituted Unsymmetrical Biphenyls Based on the Intramolecular Ullmann Coupling Reaction Utilising Salicyl Alcohol as a Template. Journal of the Chemical Society, Perkin Transactions 1, (12), 1473-1478. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3',5-Trichlorobiphenyl. PubChem Compound Database. [Link]

-

JoVE. (2023). Nucleophilic Aromatic Substitution of Aryldiazonium Salts. [Link]

-

J-Stage. (n.d.). Synthesis of Unsymmetrical Biaryls by Means of the Ullmann Reaction. [Link]

-

Wikipedia contributors. (2023). Ullmann reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

-

National Center for Biotechnology Information. (n.d.). 2',3,3'-Trichlorobiphenyl. PubChem Compound Database. [Link]

-

ResearchGate. (n.d.). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

-

Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Chemosphere, 45(2), 137–143. [Link]

-

Wikipedia contributors. (2023). Gomberg–Bachmann reaction. Wikipedia, The Free Encyclopedia. [Link]

-

ResearchGate. (n.d.). Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3,4-Trichlorobiphenyl. PubChem Compound Database. [Link]

-

Qu, Z., Wang, P., Chen, X., Deng, G. J., & Huang, H. (2021). Visible-light-driven Cadogan reaction. Tetrahedron Letters, 71, 152917. [Link]

-

PubChemLite. (n.d.). This compound (C12H7Cl3). [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3,6-Trichlorobiphenyl. PubChem Compound Database. [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C–C and C–N Cross-Coupling Reactions of Aryl Chlorides. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

-

Wikipedia contributors. (2023). Cadogan–Sundberg indole synthesis. Wikipedia, The Free Encyclopedia. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4,4'-Trichlorobiphenyl. PubChem Compound Database. [Link]

-

Singh, P., & Kumar, D. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. RSC Advances, 3(38), 17017-17042. [Link]

-

ResearchGate. (n.d.). 2,3,4′-Trichlorobiphenyl. [Link]

- Google Patents. (n.d.).

-

E-learning. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

-

Figshare. (2019). Visible-Light-Promoted, Catalyst-Free Gomberg–Bachmann Reaction: Synthesis of Biaryls. [Link]

-

ResearchGate. (n.d.). PCB Formation from Pigment Manufacturing Process. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 2',3,3'-Trichlorobiphenyl | C12H7Cl3 | CID 38034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C12H7Cl3) [pubchemlite.lcsb.uni.lu]

- 4. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

Introduction: The Persistent Legacy of Polychlorinated Biphenyls

An In-Depth Technical Guide to the Environmental Sources and Fate of 2,3,3'-Trichlorobiphenyl (PCB 20)

Polychlorinated biphenyls (PCBs) are a class of synthetic organochlorine compounds that were extensively manufactured for a variety of industrial applications, including as dielectric and coolant fluids in electrical equipment, heat transfer fluids, and plasticizers.[1] Their chemical stability, low flammability, and insulating properties made them commercially valuable. However, these same properties contribute to their extreme persistence in the environment.[2] The discovery of their environmental toxicity and classification as persistent organic pollutants (POPs) led to a ban on their production in many countries, including the United States in 1979.[1][3]

This guide focuses specifically on This compound , designated as PCB 20 according to the IUPAC numbering system.[4][5] As a lower-chlorinated congener, PCB 20 exhibits distinct environmental behaviors compared to its more highly chlorinated counterparts, influencing its transport, fate, and potential for bioaccumulation. Understanding the lifecycle of this specific congener is critical for assessing environmental contamination, modeling its distribution, and developing effective remediation strategies.

Part 1: Environmental Sources and Release Mechanisms

The presence of PCB 20 in the environment is a direct consequence of both historical industrial production and ongoing secondary releases. Unlike some congeners that are known to be inadvertently produced in modern manufacturing processes, the primary origin of PCB 20 is linked to legacy contamination.

Historical Production as a Component of Commercial Mixtures

PCBs were not manufactured as individual congeners but as complex technical mixtures known by trade names such as Aroclor (USA), Clophen (Germany), and Kanechlor (Japan).[6] These mixtures contained a range of PCB congeners with varying degrees of chlorination.[7] Lower-chlorinated mixtures, such as Aroclor 1221 and 1232, would have contained this compound as one of many components. Therefore, the initial release into the environment occurred through the manufacturing, use, and disposal of these Aroclor products.

Current and Ongoing Environmental Releases

Although their production is banned, significant reservoirs of PCBs remain in the environment and in older equipment, leading to ongoing releases.[1][8]

-

Leakage from In-Service and Stored Equipment: Electrical transformers, capacitors, and other equipment manufactured before the 1979 ban may still contain PCBs.[1][3] Gradual leaks, spills during maintenance, or improper decommissioning of this equipment can release PCB 20 into soil and water.

-

Leaching from Landfills and Waste Sites: Improper disposal of PCB-containing consumer products and industrial wastes in municipal or hazardous waste landfills is a major secondary source.[3] Over time, PCBs can leach from these sites, contaminating surrounding soil, groundwater, and surface water.

-

Volatilization from Contaminated Media: PCBs can cycle between different environmental compartments.[8] PCB 20 that is present in contaminated soils or water bodies can volatilize into the atmosphere and be redistributed over wide areas.[3][8]

-

Combustion Processes: The incineration of municipal and industrial waste containing residual PCBs can lead to their release into the atmosphere.[3]

Formation via Transformation of Other PCBs

An important environmental source of lower-chlorinated congeners like PCB 20 is the degradation of more highly chlorinated PCBs. In anaerobic (oxygen-deficient) environments, such as deep sediments, microorganisms can progressively remove chlorine atoms from the biphenyl structure in a process called reductive dechlorination .[9][10][11] This process can transform higher-chlorinated, less mobile congeners into lower-chlorinated congeners, including PCB 20, which may then become more mobile or bioavailable.

Part 2: Environmental Fate, Transport, and Partitioning

The environmental fate of PCB 20 is dictated by its specific physicochemical properties, which control its movement and distribution across air, water, soil, and biota. As a trichlorobiphenyl, it occupies a middle ground in terms of volatility and lipophilicity compared to the full range of PCB congeners.

Physicochemical Properties of PCB 20

A compound's behavior is a direct result of its chemical structure. The key properties for PCB 20 are summarized below.

| Property | Value | Implication for Environmental Fate |

| IUPAC Name | This compound | Defines the specific arrangement of chlorine atoms. |

| CAS Registry Number | 38444-84-7[5] | Unique chemical identifier. |

| Molecular Formula | C₁₂H₇Cl₃[5][12] | |

| Molecular Weight | 257.5 g/mol [12] | Influences diffusion and transport. |

| Log Kₒw (Octanol-Water Partition Coefficient) | ~5.9 (Estimated)[13] | High value indicates strong lipophilicity, leading to partitioning into organic matter and fatty tissues. |

| Water Solubility | Low | Poorly soluble in water, prefers to adsorb to particles and sediment.[2] |

| Vapor Pressure | Relatively Low, but higher than heavily chlorinated PCBs | Allows for volatilization from soil and water surfaces, facilitating atmospheric transport.[9] |

Environmental Partitioning and Long-Range Transport

The journey of PCB 20 through the environment is a continuous cycle of partitioning between different media.

-

Atmosphere: Due to its moderate volatility, PCB 20 can be released into the atmosphere from contaminated surfaces.[8] Once airborne, it can be transported over vast distances before being redeposited onto land or water through wet (rain, snow) or dry deposition.[3] This capacity for long-range atmospheric transport is why PCBs are found in remote regions like the Arctic, far from their original sources.[3]

-

Water: In aquatic systems, PCB 20's low water solubility means it preferentially adsorbs to suspended organic particles and settles into the sediment.[8] A smaller fraction remains dissolved in the water column, where it is available for uptake by aquatic organisms or for volatilization to the atmosphere.

-

Soil and Sediment: Sediments are the primary sink for PCBs in aquatic environments.[11] Due to its high lipophilicity (high Log Kₒw), PCB 20 binds strongly to the organic carbon fraction of soil and sediment, making it highly persistent in these compartments.[2][8] This sequestration reduces its immediate bioavailability but creates a long-term reservoir for potential future release.

Bioaccumulation and Biomagnification

The most significant ecological threat posed by PCBs stems from their behavior within living organisms.

-

Bioaccumulation: Because PCB 20 is lipophilic ("fat-loving"), it is readily absorbed by organisms from their environment (water, soil) and diet, and it accumulates in fatty tissues at concentrations much higher than in the surrounding medium.[2][9]

-

Biomagnification: As contaminated organisms are consumed by others higher up the food chain, the concentration of PCB 20 increases at each successive trophic level.[1][8] This process leads to the highest concentrations in top predators, including fish, marine mammals, birds of prey, and humans.[9] While less chlorinated congeners can sometimes be metabolized and excreted more readily than highly chlorinated ones, they still pose a significant risk of biomagnification.[9][14]

Part 3: Degradation and Transformation Pathways

Despite their persistence, PCBs are not entirely inert. They undergo slow transformation through biotic and abiotic processes that alter their structure and toxicity.

Biotic Degradation

Microorganisms have evolved pathways to degrade PCBs, although the effectiveness varies greatly with the PCB congener and environmental conditions.

-

Anaerobic Reductive Dechlorination: In oxygen-poor environments like buried sediments, anaerobic bacteria are the key players in PCB degradation.[11] They use PCBs as electron acceptors, removing chlorine atoms from the biphenyl rings. This process typically targets meta and para positioned chlorines first, transforming highly chlorinated PCBs into lower-chlorinated congeners, which can include PCB 20.[10][11]

-

Aerobic Oxidation: In oxygen-rich environments (e.g., surface soils and water), aerobic bacteria can degrade PCBs through an oxidative pathway.[15] The process is initiated by a biphenyl dioxygenase enzyme, which inserts two hydroxyl groups onto the biphenyl rings. This is followed by ring cleavage, ultimately breaking the PCB down into chlorobenzoic acids, which can be further mineralized by other bacteria.[15][16] This pathway is generally more effective for PCBs with fewer chlorine atoms, like PCB 20, especially those with adjacent non-chlorinated carbon atoms.[9][17]

Abiotic Degradation

Non-biological processes also contribute to the breakdown of PCB 20 in the environment.

-

Photodegradation: Sunlight, particularly in the UV spectrum, can directly break the carbon-chlorine bonds on the PCB molecule, a process known as direct photolysis.[18][19] In natural waters, this process is often enhanced by dissolved organic matter (DOM), which absorbs sunlight and produces reactive species (e.g., hydroxyl radicals, singlet oxygen) that can then attack and degrade the PCB molecule (indirect photolysis).[18][20][21] Photodegradation is a significant pathway for the removal of PCBs from sunlit surface waters.

Metabolic Transformation in Eukaryotes

When taken up by higher organisms, including fish, birds, and mammals, PCBs can be metabolized by enzymes such as the cytochrome P450 system.[1] This process typically involves oxidation, adding a hydroxyl (-OH) group to the biphenyl structure to form hydroxylated PCBs (OH-PCBs).[22][23] This transformation generally makes the compound more water-soluble, facilitating its excretion. However, some of these metabolites can be more toxic than the parent PCB compound.

Step-by-Step Experimental Protocol

The following describes a generalized protocol based on established EPA methods (e.g., Method 8082A) and common laboratory practices. [24] 1. Sample Collection and Storage:

-

Causality: The primary goal is to obtain a representative sample without introducing external contamination. [25]* Protocol: Use pre-cleaned glass containers with Teflon-lined caps. Water samples are typically collected as 1L grab samples. Soil and sediment are collected with stainless steel tools. Biota samples are wrapped in aluminum foil. All samples should be stored cool (4°C) and in the dark to prevent degradation.

2. Extraction:

-

Causality: To quantitatively transfer PCB 20 from the solid or aqueous sample matrix into an organic solvent.

-

Protocol:

-

Water: Solid-Phase Extraction (SPE) is common. [26]Water is passed through a C18 cartridge, which adsorbs the PCBs. The PCBs are then eluted from the cartridge with a small volume of organic solvent (e.g., hexane/acetone).

-

Soil/Sediment/Biota: Soxhlet extraction is a robust method. The sample is mixed with a drying agent (e.g., sodium sulfate) and extracted with a solvent like hexane/acetone for 16-24 hours. [25] 3. Cleanup and Fractionation:

-

-

Causality: Environmental extracts contain many compounds (lipids, pigments, other pollutants) that can interfere with GC analysis. [25]Cleanup removes these interferences.

-

Protocol: The solvent extract is concentrated and passed through a chromatography column packed with an adsorbent like Florisil or silica gel. [24][25]A specific solvent or solvent mixture is used to elute the PCBs while retaining interfering compounds on the column. This step is critical for achieving low detection limits.

4. Instrumental Analysis:

-

Causality: To separate PCB 20 from other PCB congeners and accurately measure its concentration.

-

Protocol:

-

Gas Chromatography (GC): The cleaned extract is injected into a gas chromatograph equipped with a high-resolution capillary column (e.g., HP-5). [11][25]The column separates the different PCB congeners based on their boiling points and interaction with the column's stationary phase.

-

Detection:

-

Electron Capture Detector (ECD): Highly sensitive to halogenated compounds, making it ideal for routine PCB analysis. [24][27]Identification is based on matching the retention time of the peak to that of a certified PCB 20 standard.

-

Mass Spectrometry (MS): Provides definitive confirmation of identity by measuring the mass-to-charge ratio of the molecule and its fragments. [26]It is more specific than ECD and is considered the gold standard for confirmation. [7] 5. Quantification:

-

-

-

Causality: To determine the precise concentration of PCB 20 in the original sample.

-

Protocol: The instrument is calibrated using certified reference standards of this compound at several known concentrations to create a calibration curve. [24]The concentration in the sample is calculated by comparing the peak area from the sample analysis to this calibration curve. Internal and surrogate standards are used throughout the process to monitor and correct for any analytical losses. [24]

Conclusion

This compound (PCB 20) is a persistent and globally distributed environmental contaminant. Its primary sources are legacy commercial PCB mixtures and the ongoing release from aging equipment and contaminated sites. Its environmental fate is characterized by a dynamic cycle of partitioning between air, water, and soil, with long-range atmospheric transport enabling its distribution to remote ecosystems. Due to its lipophilic nature, PCB 20 readily bioaccumulates in organisms and biomagnifies through food webs, posing a risk to ecological and human health. While it undergoes slow degradation via microbial and photochemical pathways, its persistence necessitates continuous monitoring. The robust analytical methods developed for its detection allow scientists to track its presence in the environment, understand its fate, and inform policies aimed at mitigating the long-term impact of these legacy pollutants.

References

- Polychlorin

- Beyer, A., & Biziuk, M. (2009). Environmental fate and global distribution of polychlorinated biphenyls.

- Hoh, E., & Hites, R. A. (2005). Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal. Analytical and Bioanalytical Chemistry, 386(4), 781-793.

- PCB Environmental F

- Learn about Polychlorin

- Analytical Methods.

- Potential for Human Exposure.

- Moes, G. W. H., & Lenstra, A. T. H. (1994). Synthesis, separation and structure determination of this compound (PCB 20) and 3,3',4-trichlorobiphenyl (PCB 35). Journal of Environmental Science and Health, Part A, 29(2), 255-267.

- PCB Labor

- Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: A critical appraisal.

- Analyzing PCBs in Source Materials and Environmental Media.

- 2',3,3'-Trichlorobiphenyl. PubChem.

- Chen, J., et al. (2012). Photosensitized degradation of 2,4',5-trichlorobiphenyl (PCB 31)

- Matturro, B., et al. (2003). Microbial reductive dechlorination of pre-existing PCBs and spiked 2,3,4,5,6-pentachlorobiphenyl in anaerobic slurries of a contaminated sediment of Venice Lagoon (Italy). FEMS Microbiology Ecology, 46(1), 99-107.

- 2,4,5-Trichlorobiphenyl. PubChem.

- Lehmler, H. J., & Robertson, L. W. (2001). Sources and toxicities of phenolic polychlorinated biphenyls (OH-PCBs). Environmental Health Perspectives, 109(suppl 4), 577-585.

- Rodenburg, L. A., et al. (2010). Evidence for unique and ubiquitous environmental sources of 3,3'-dichlorobiphenyl (PCB 11). Environmental Science & Technology, 44(8), 2816-2821.

- 3,3',5-Trichlorobiphenyl. PubChem.

- Kraus, T., et al. (2022). Partial dechlorination of 2,4,4'-trichlorobiphenyl (PCB 28) mediated by recombinant human CYP1A2. Archives of Toxicology, 96(12), 3291-3296.

- 2',3,3'-Trichlorobiphenyl. CAS Common Chemistry.

- Evidence for unique and ubiquitous environmental sources of 3,3'-dichlorobiphenyl (PCB 11). Research With Rutgers.

- Photodegradation of polychlorinated Biphenyls (PCBs) in surfactant solutions: experimental and theoretical Insights into dechlorination pathways.

- Microbial reductive dechlorination of pre-existing PCBs and spiked 2,3,4,5,6-pentachlorobiphenyl in anaerobic slurries of a contaminated sediment of Venice Lagoon (Italy). FEMS Microbiology Ecology.

- Evidence for Unique and Ubiquitous Environmental Sources of 3,3'-Dichlorobiphenyl (PCB 11).

- Pieper, D. H. (2005). Aerobic degradation of polychlorinated biphenyls. Applied Microbiology and Biotechnology, 67(2), 170-191.

- Gandhi, N., et al. (2017). Bioaccumulation of Polychlorinated Biphenyls (PCBs) in Atlantic Sea Bream (Archosargus rhomboidalis) from Kingston Harbour, Jamaica.

- Lastre-Acosta, A. M., et al. (2022). Sunlight-driven environmental photodegradation of 2-chlorobiphenyl (PCB-1) in surface waters: kinetic study and mathematical simulations. Environmental Science and Pollution Research, 29(28), 42231-42241.

- Lambo, A. J., & Patel, T. R. (2007). Biodegradation of polychlorinated biphenyls in Aroclor 1232 and production of metabolites from 2,4,4'-trichlorobiphenyl at low temperature by psychrotolerant Hydrogenophaga sp. strain IA3-A. Journal of Applied Microbiology, 102(5), 1318-1329.

- Lépine, F., & Massé, R. (1992). Degradation pathways of PCB upon gamma irradiation. Environmental Health Perspectives, 97, 183-187.

- Cajthaml, T., et al. (2020). Biodegradation of PCBs in contaminated water using spent oyster mushroom substrate and a trickle-bed bioreactor.

- Singh, N. S. (2022). Microbial Degradation of Polychlorinated Biphenyls (PCBs): Usage of Bacteria and Fungi.

Sources

- 1. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 2. PCB Environmental Fate → Area → Sustainability [pollution.sustainability-directory.com]

- 3. epa.gov [epa.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. researchgate.net [researchgate.net]

- 7. lspa.memberclicks.net [lspa.memberclicks.net]

- 8. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Environmental fate and global distribution of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. 2',3,3'-Trichlorobiphenyl | C12H7Cl3 | CID 38034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2,4,5-Trichlorobiphenyl | C12H7Cl3 | CID 27514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Bioaccumulation of Polychlorinated Biphenyls (PCBs) in Atlantic Sea Bream (Archosargus rhomboidalis) from Kingston Harbour, Jamaica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Aerobic degradation of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biodegradation of PCBs in contaminated water using spent oyster mushroom substrate and a trickle-bed bioreactor [pubmed.ncbi.nlm.nih.gov]

- 17. Biodegradation of polychlorinated biphenyls in Aroclor 1232 and production of metabolites from 2,4,4'-trichlorobiphenyl at low temperature by psychrotolerant Hydrogenophaga sp. strain IA3-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sunlight-driven environmental photodegradation of 2-chlorobiphenyl (PCB-1) in surface waters: kinetic study and mathematical simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Degradation pathways of PCB upon gamma irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Photosensitized degradation of 2,4',5-trichlorobiphenyl (PCB 31) by dissolved organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Partial dechlorination of 2,4,4′-trichlorobiphenyl (PCB 28) mediated by recombinant human CYP1A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pcb.unitar.org [pcb.unitar.org]

- 25. atsdr.cdc.gov [atsdr.cdc.gov]

- 26. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Unveiling the Toxicological Profile of 2,3,3'-Trichlorobiphenyl (PCB 20) in Rats: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the toxicological profile of 2,3,3'-Trichlorobiphenyl (PCB 20) in rat models. Drawing upon available scientific literature and established principles of toxicology, this document details the current understanding of its absorption, distribution, metabolism, and excretion (ADME), as well as its systemic and organ-specific toxicities. In instances where direct experimental data for PCB 20 are limited, this guide incorporates insights from structurally similar polychlorinated biphenyl (PCB) congeners to provide a scientifically grounded perspective, while clearly identifying areas requiring further investigation.

Introduction to this compound (PCB 20)

This compound, designated as PCB congener 20, is a member of the polychlorinated biphenyls (PCBs), a class of persistent organic pollutants.[1][2] Although the commercial production of PCBs has been banned for decades due to their adverse health effects and environmental persistence, these compounds continue to be a significant concern for human and ecological health.[1][2] Lower-chlorinated PCBs, such as the trichlorobiphenyls, are more volatile and susceptible to metabolism compared to their higher-chlorinated counterparts.[2] Understanding the congener-specific toxicology of PCBs is crucial for accurate risk assessment and the development of potential therapeutic interventions. This guide focuses specifically on the toxicological characteristics of PCB 20 in the context of rat-based experimental studies.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetics of a chemical dictate its concentration and persistence at target sites, thereby influencing its toxic potential. For PCBs, these processes are largely governed by the degree and position of chlorine substitution.

Absorption

PCBs, including trichlorobiphenyls, can be absorbed through oral, dermal, and inhalation routes. Following inhalation exposure to a PCB mixture, lower-chlorinated congeners are readily absorbed and distributed throughout the body.

Distribution

Once absorbed, PCBs are distributed to various tissues, with a tendency to accumulate in lipid-rich tissues such as adipose tissue, liver, and skin. Studies on other lower-chlorinated PCBs in rats have shown rapid distribution to highly perfused organs followed by redistribution to adipose tissue. The brain is also a site of PCB accumulation, which is of particular concern for neurotoxicity.

Metabolism

The metabolism of PCBs is a critical determinant of their toxicity, as it can lead to either detoxification or bioactivation to more toxic intermediates. The presence of adjacent non-chlorinated carbon atoms is a key structural feature that facilitates metabolism by cytochrome P450 (CYP) enzymes.[2]

For this compound, metabolism primarily involves hydroxylation, leading to the formation of various hydroxylated metabolites (OH-PCBs). One study has identified 4-OH-PCB 20, 5-OH-PCB 20, 6-OH-PCB 20, 2'-OH-PCB 20, 4'-OH-PCB 20, 5'-OH-PCB 20, and 6'-OH-PCB 20 as metabolites. These OH-PCBs can undergo further conjugation with glucuronic acid or sulfate, facilitating their excretion. Some PCB metabolites have been shown to possess estrogenic or other endocrine-disrupting activities.

Excretion

The excretion of PCBs and their metabolites occurs primarily through the feces, with a smaller contribution from urinary excretion. The rate of excretion is generally faster for lower-chlorinated congeners due to their greater water solubility and more efficient metabolism. Studies on other trichlorobiphenyls in rats have shown that a significant portion of the administered dose is excreted as metabolites within a few days.[3]

Systemic and Organ-Specific Toxicity

The toxicity of PCBs is multifaceted, affecting numerous organ systems. The following sections detail the known and potential toxic effects of this compound in rats, drawing on data from this congener where available and from structurally related PCBs.

Hepatotoxicity (Liver Toxicity)

The liver is a primary target organ for PCB toxicity. Exposure to various PCB mixtures and congeners has been shown to cause liver enlargement, fatty liver (steatosis), and the induction of hepatic microsomal enzymes, particularly CYP1A1 and CYP2B1.[4] Studies on the structurally similar 2,4,4'-trichlorobiphenyl (PCB 28) in rats have demonstrated dose-dependent histological changes in the liver.[5][6] These changes can include hepatocellular hypertrophy and alterations in subcellular organelles like the smooth endoplasmic reticulum and mitochondria.[6] While specific studies on the hepatotoxicity of this compound are limited, its structural similarities to other hepatotoxic PCBs suggest a potential for similar effects.

Neurotoxicity

PCBs are well-documented neurotoxicants, with developmental neurotoxicity being a major concern.[7] The mechanisms of PCB neurotoxicity are complex and are thought to involve alterations in neurotransmitter systems, disruption of calcium homeostasis, and induction of oxidative stress.[7][8]

A key target of PCB neurotoxicity is the dopaminergic system. Studies on other non-dioxin-like, ortho-substituted PCBs have shown a reduction in dopamine levels in various brain regions of rats.[5] For instance, exposure to 2,4,4'-trichlorobiphenyl (PCB 28) resulted in decreased dopamine concentrations in the substantia nigra of female rats.[5] Given that this compound is also an ortho-substituted congener, it is plausible that it could exert similar neurotoxic effects by disrupting dopamine signaling pathways. Behavioral studies in rats exposed to PCB mixtures have reported hyperactivity, and deficits in learning and memory.[9][10]

Endocrine Disruption

PCBs are recognized as endocrine-disrupting chemicals, with the thyroid and reproductive systems being particularly vulnerable.[11][12]

PCBs can interfere with the synthesis, transport, and metabolism of thyroid hormones. Studies in rats have shown that exposure to various PCB congeners and mixtures can lead to decreased circulating levels of thyroxine (T4) and histological changes in the thyroid gland.[11][13] For example, a 90-day dietary exposure to 2,4,4'-trichlorobiphenyl (PCB 28) caused dose-dependent histologic changes in the thyroid of rats. Disruption of thyroid hormone homeostasis during critical developmental periods can have profound and irreversible effects on brain development and function.

The reproductive toxicity of PCBs is another area of significant concern. In female rats, exposure to certain PCB mixtures has been associated with altered estrous cycles and reduced fertility. In males, effects on sperm production and reproductive organ weights have been observed. The endocrine-disrupting properties of hydroxylated PCB metabolites, which can mimic or antagonize the actions of steroid hormones, are thought to contribute to these reproductive effects.

Carcinogenicity

The carcinogenicity of PCBs has been a subject of extensive research and regulatory scrutiny. The International Agency for Research on Cancer (IARC) has classified PCBs as "probably carcinogenic to humans" (Group 2A), and the U.S. National Toxicology Program has listed them as "reasonably anticipated to be human carcinogens".[1]

In animal studies, oral exposure to various commercial PCB mixtures has been shown to cause liver tumors in rats and mice.[2][14] Lower-chlorinated PCBs are also of concern, as they can be metabolically activated to genotoxic intermediates.[1] While specific long-term carcinogenicity studies on this compound are not available, its potential to be metabolized to reactive intermediates suggests that its carcinogenic potential warrants further investigation.

Mechanisms of Toxicity

The toxic effects of this compound and other PCBs are mediated through a variety of molecular mechanisms.

Aryl Hydrocarbon Receptor (AhR) Independent Mechanisms

As a di-ortho substituted PCB, this compound is considered a "non-dioxin-like" PCB. These congeners generally have a low affinity for the Aryl Hydrocarbon Receptor (AhR), which mediates the toxic effects of dioxin-like compounds. Instead, their toxicity is often attributed to AhR-independent mechanisms, including:

-

Disruption of Intracellular Signaling: Interference with calcium homeostasis and protein kinase C (PKC) translocation.[8]

-

Alterations in Neurotransmitter Systems: Particularly the dopaminergic system, leading to changes in dopamine synthesis, release, and uptake.

-

Oxidative Stress: Generation of reactive oxygen species (ROS) that can damage cellular components.[7]

Role of Metabolism in Toxicity

The metabolism of this compound to hydroxylated and other metabolites can significantly influence its toxicological profile. While some metabolic pathways lead to detoxification and excretion, others can result in the formation of more toxic or persistent compounds. For example, certain hydroxylated PCB metabolites have been shown to have estrogenic activity or to be more potent inhibitors of specific enzymes than the parent compound.

Experimental Methodologies

This section outlines standardized protocols for investigating the toxicological profile of this compound in rats, providing a framework for future research.

Acute Oral Toxicity Study (Up-and-Down Procedure)

Objective: To determine the acute oral toxicity (LD50) of this compound.

Protocol:

-

Animals: Young adult female Sprague-Dawley rats (8-12 weeks old), nulliparous and non-pregnant.

-

Housing: Housed individually in a controlled environment (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle) with free access to standard laboratory chow and water.

-

Dosing: Administer this compound dissolved in a suitable vehicle (e.g., corn oil) by oral gavage. The study is conducted sequentially in a stepwise manner, with the dose for each animal adjusted based on the outcome of the previously dosed animal.

-

Observations: Observe animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days post-dosing. Record body weights prior to dosing and at least weekly thereafter.

-

Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

-

Data Analysis: Calculate the LD50 and its confidence intervals using appropriate statistical methods.

90-Day Subchronic Oral Toxicity Study

Objective: To evaluate the subchronic toxicity of this compound following repeated oral administration.

Protocol:

-

Animals: Weanling Sprague-Dawley rats (approximately 21 days old).

-

Group Size: At least 10 males and 10 females per dose group.

-

Dosing: Administer this compound mixed into the diet or by daily oral gavage for 90 consecutive days. Include a control group receiving the vehicle only. At least three dose levels should be tested.

-

Observations:

-

Clinical Signs: Daily observations for signs of toxicity.

-

Body Weight and Food Consumption: Recorded weekly.

-

Hematology and Clinical Chemistry: Blood samples collected at termination for analysis of key parameters.

-

-

Neurobehavioral Assessment: Conduct functional observational battery and motor activity tests at specified intervals.

-

Necropsy and Histopathology: At the end of the 90-day period, conduct a full gross necropsy. Collect and preserve organs and tissues for histopathological examination, with a focus on the liver, thyroid, brain, and reproductive organs.

-

Data Analysis: Analyze data for dose-response relationships and determine the No-Observed-Adverse-Effect Level (NOAEL).

Analytical Methodology for this compound and its Metabolites in Rat Tissues

Objective: To accurately quantify the concentration of this compound and its hydroxylated metabolites in various rat tissues.

Protocol:

-

Sample Preparation: Homogenize tissue samples (e.g., liver, brain, adipose tissue) in an appropriate buffer.

-

Extraction: Perform liquid-liquid extraction with a suitable organic solvent (e.g., hexane:dichloromethane mixture) to isolate the PCBs and their metabolites. For conjugated metabolites, an enzymatic hydrolysis step (e.g., with β-glucuronidase/sulfatase) may be necessary prior to extraction.

-

Cleanup: Use solid-phase extraction (SPE) with silica or florisil cartridges to remove interfering lipids and other co-extractives.

-

Derivatization (for OH-PCBs): Derivatize the hydroxylated metabolites (e.g., with diazomethane or a silylating agent) to improve their chromatographic properties.

-

Instrumental Analysis: Analyze the extracts using high-resolution gas chromatography coupled with mass spectrometry (HRGC-MS) or tandem mass spectrometry (GC-MS/MS) for sensitive and specific quantification.

-

Quantification: Use an internal standard method with isotopically labeled standards for accurate quantification.

Data Summary and Visualization

Quantitative Toxicological Data for Trichlorobiphenyls in Rats

| Parameter | Congener | Value | Route of Administration | Species/Strain | Reference |

| NOAEL | 2,4,4'-Trichlorobiphenyl (PCB 28) | 0.5 ppm in diet (36 µg/kg bw/day) | Oral (dietary) | Sprague-Dawley Rat | [4][5] |

| LD50 | PCB Mixtures | 1010 - 4250 mg/kg bw | Oral | Rat | [15] |

Note: Data for this compound (PCB 20) is limited. The table includes data from a structurally similar congener and PCB mixtures for comparative purposes.

Diagrams

Conclusion and Future Directions

The available evidence, largely extrapolated from studies on structurally similar trichlorobiphenyls and other lower-chlorinated PCBs, suggests that this compound (PCB 20) is likely to exhibit a toxicological profile characterized by hepatotoxicity, neurotoxicity (particularly affecting the dopaminergic system), and endocrine disruption. Its metabolism to hydroxylated derivatives is a key factor influencing its biological activity and persistence.

However, a significant data gap exists regarding the specific toxicokinetics and dose-response characteristics of this compound in rats. To provide a more definitive risk assessment, further research is imperative. Future studies should focus on:

-

Comprehensive Toxicokinetic Studies: To determine the absorption, distribution, metabolism, and excretion parameters of this compound in rats.

-

Dose-Response Assessments: To establish the NOAEL and LOAEL for key toxic endpoints, including neurotoxicity, hepatotoxicity, and endocrine disruption.

-

Mechanistic Investigations: To elucidate the specific molecular mechanisms underlying the toxicity of this compound, including its interaction with cellular receptors and signaling pathways.

-

Long-Term Carcinogenicity Bioassays: To evaluate the carcinogenic potential of this specific congener.

By addressing these research needs, a more complete and accurate toxicological profile of this compound can be established, enabling more informed decisions for the protection of human and environmental health.

References

-

Polychlorinated Biphenyl (PCB) carcinogenicity with special emphasis on airborne PCBs. National Institutes of Health. [Link]

-

Report on Carcinogens, Fifteenth Edition - Polychlorinated Biphenyls. National Toxicology Program. [Link]

-

Distribution of 2,2′,5,5′-Tetrachlorobiphenyl (PCB52) Metabolites in Adolescent Rats after Acute Nose-Only Inhalation Exposure. ACS Publications. [Link]

-

Subchronic toxicity of PCB 105 (2,3,3',4,4'-pentachlorobiphenyl) in rats. PubMed. [Link]

-

Liver Toxicity in Rats Fed A Mixture of Pcb Congeners and 2,3,7,8-Tcdd. Sci-Hub. [Link]

-

Metabolism of 3,3',4,4'-tetrachlorobiphenyl via sulphur-containing pathway in rat: liver-specific retention of methylsulphonyl metabolite. PubMed. [Link]

-

Polychlorinated Biphenyls - 15th Report on Carcinogens. National Center for Biotechnology Information. [Link]

-

Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens. PubMed Central. [Link]

-

Structure-activity relationships of potentially neurotoxic PCB congeners in the rat. PubMed. [Link]

-

Experimental design rat PCB 126 exposure study. ResearchGate. [Link]

-

Endocrine Disruptive Effects of Polychlorinated Biphenyls on the Thyroid Gland in Female Rats. J-Stage. [Link]

-

Subchronic toxicity of 3,3',4,4'-tetrachlorobiphenyl in the rat liver. An electron microscope study. Universidad de Murcia. [Link]

-

Whole-Body Disposition and Metabolism of [14C]-2,4,4′-Trichlorobiphenyl (PCB28) Following Lung Administration in Rats. PubMed Central. [Link]

-

Toxicity of 2,4,4'-trichlorobiphenyl in rats following 90-day dietary exposure. PubMed. [Link]

-

Metabolites of 2,4',5-trichlorobiphenyl in rats. PubMed. [Link]

-

Subchronic Toxicity of 2,4,4′-Trichlorobiphenyl in the Rat Liver: An Ultrastructural and Biochemical Study. Taylor & Francis Online. [Link]

-

Evaluating toxic endpoints of exposure to a commercial PCB mixture: an in vivo laboratory study. ResearchGate. [Link]

-

Inhalation of Polychlorinated Biphenyls (PCB) Produces Hyperactivity in Rats. ResearchGate. [Link]

-

TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS. National Center for Biotechnology Information. [Link]

-

Distribution and Metabolism of 3H-2,5,2',5'-tetrachlorobiphenyl in Rats. PubMed. [Link]

-

Polychlorinated biphenyls (PCBs)(Arochlors). Environmental Protection Agency. [Link]

-

Neurotoxic and Behavioral Outcomes Data Following Polychlorinated Biphenyl (PCB) Exposure in Post-Weaned Rodents. University of Iowa. [Link]

-

Endocrine disruptive effects of polychlorinated biphenyls on the thyroid gland in female rats. PubMed. [Link]

-

Toxicity of 2,4,4'-trichlorobiphenyl in rats following 90-day dietary exposure. Semantic Scholar. [Link]

-

A Scoping Review of Neurotoxic and Behavioral Outcomes Following Polychlorinated Biphenyl (PCB) Exposure in Post-Weaned Rodents. PubMed. [Link]

-

Use of a Polymeric Implant System to Assess the Neurotoxicity of Subacute Exposure to 2,2',5,5'-Tetrachlorobiphenyl-4-ol, a Human Metabolite of PCB 52, in Male Adolescent Rats. PubMed Central. [Link]

-

Tissue distribution, metabolism and excretion of 3, 3′-dichloro-4′-sulfooxy-biphenyl in the rat. National Institutes of Health. [Link]

-

-

What are the effects of PCBs on laboratory animals?. GreenFacts. [Link]

-

-

Fate of 2,5,4′-Trichlorobiphenyl in Rats. Sci-Hub. [Link]

-

Activation of PCBs to Genotoxins in Vivo. National Agricultural Library - USDA. [Link]

-

Acute Toxicity of 3,3′,4,4′,5-Pentachlorobiphenyl (PCB 126) in Male Sprague-Dawley Rats: Effects on Hepatic Oxidative Stress, Glutathione and Metals Status. PubMed Central. [Link]

-

Time course of congener uptake and elimination in rats after short-term inhalation exposure to an airborne polychlorinated biphenyl (PCB) mixture. PubMed Central. [Link]

-

Polychlorinated biphenyls and related compound interactions with specific binding sites for thyroxine in rat liver nuclear extracts. ACS Publications. [Link]

-

HEALTH EFFECTS. National Center for Biotechnology Information. [Link]

-

PCB126 Induced Toxic Actions on Liver Energy Metabolism is Mediated by AhR in Rats. ResearchGate. [Link]

-

Tissue Distribution, Metabolism, and Excretion of 3,3'-Dichloro-4'-sulfooxy-biphenyl in the Rat. PubMed. [Link]

-

-

ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

-

-

[Effects of polychlorinated biphenyl on bcl-2 and TGFbeta1 expression in rat testes]. ResearchGate. [Link]

-

3,3',5-Trichlorobiphenyl. PubChem. [Link]

-

Characterization of potential endocrine-related health effects at low-dose levels of exposure to PCBs. National Institutes of Health. [Link]

-

ATSDR Polychlorinated Biphenyls (PCBs) Tox Profile. Agency for Toxic Substances and Disease Registry. [Link]

Sources

- 1. Polychlorinated Biphenyl (PCB) carcinogenicity with special emphasis on airborne PCBs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Sci-Hub. Fate of 2,5,4′-Trichlorobiphenyl in Rats / Xenobiotica, 1979 [sci-hub.box]

- 4. Subchronic toxicity of PCB 105 (2,3,3',4,4'-pentachlorobiphenyl) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Toxicity of 2,4,4'-trichlorobiphenyl in rats following 90-day dietary exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of potentially neurotoxic PCB congeners in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. HEALTH EFFECTS - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Endocrine disruptive effects of polychlorinated biphenyls on the thyroid gland in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of potential endocrine-related health effects at low-dose levels of exposure to PCBs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Endocrine Disruptive Effects of Polychlorinated Biphenyls on the Thyroid Gland in Female Rats [jstage.jst.go.jp]

- 14. Polychlorinated Biphenyls - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. PCBs: 5. What are the effects of PCBs on laboratory animals? [greenfacts.org]

An In-Depth Technical Guide to 2,3,3'-Trichlorobiphenyl (PCB-20) as a Persistent Organic Pollutant

Introduction: Defining the Legacy of 2,3,3'-Trichlorobiphenyl

Polychlorinated biphenyls (PCBs) are a class of 209 synthetic organochlorine compounds, or congeners, that were manufactured for a wide range of industrial applications due to their high chemical stability, low flammability, and electrical insulating properties.[1] This very stability, however, has led to their status as persistent organic pollutants (POPs), capable of long-range environmental transport and bioaccumulation in food chains.[2][3] This guide focuses specifically on the congener this compound, designated as PCB-20. As a lower-chlorinated PCB, its physicochemical properties dictate a unique environmental fate and toxicological profile that warrants specific investigation by researchers in environmental science and toxicology. Understanding the nuanced behavior of individual congeners like PCB-20 is critical for accurate risk assessment and the development of effective remediation and public health strategies.

Section 1: Physicochemical Profile and Environmental Fate

The environmental persistence and bioaccumulative potential of PCB-20 are direct consequences of its molecular structure and resulting physicochemical properties. Comprising a biphenyl core with three chlorine substituents, its characteristics favor partitioning into organic media over aqueous phases.

Table 1: Physicochemical Properties of this compound (PCB-20)

| Property | Value | Source |

| IUPAC Name | 1,2-dichloro-3-(3-chlorophenyl)benzene | [4] |

| CAS Number | 38444-84-7 | [4] |

| Molecular Formula | C₁₂H₇Cl₃ | [4] |

| Molecular Weight | 257.5 g/mol | [4] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 5.57 | [5] |

The high Log Kₒw value of 5.57 indicates strong lipophilicity, or "fat-loving" nature.[5] This is the primary driver for its environmental behavior. When released, PCB-20 preferentially adsorbs to organic matter in soil and sediments rather than dissolving in water.[1] This sequestration in environmental matrices contributes to its long-term persistence. Its lipophilicity also governs its biological fate; upon entering an organism, it readily partitions into and is stored in adipose (fat) tissues.[6] This process, known as bioaccumulation, leads to the retention and concentration of PCB-20 in individual organisms. As it moves up the food chain, from microorganisms to fish, and ultimately to mammals and humans, its concentration is amplified at each trophic level—a process called biomagnification.[6]

While highly chlorinated PCBs are less volatile, lower-chlorinated congeners like PCB-20 can volatilize from soil and water surfaces, allowing for atmospheric transport and deposition in regions far from the original source of contamination.[3]

Section 2: Toxicokinetics and Metabolism

The persistence of PCB-20 within biological systems is a function of its slow metabolic rate. The primary route of human exposure is through the diet, particularly the consumption of contaminated high-fat foods like fish and meat products.[6][7] Once ingested, absorbed, and distributed to lipid-rich tissues, its elimination is dependent on biotransformation.

The liver is the principal site for PCB metabolism, mediated primarily by the cytochrome P450 (CYP) monooxygenase system.[6][7] The goal of this Phase I metabolism is to increase the polarity of the lipophilic PCB molecule by adding a hydroxyl (-OH) group, which facilitates its subsequent conjugation (Phase II metabolism) and excretion.[6] The rate and position of hydroxylation are highly dependent on the chlorine substitution pattern. For PCB-20, several potential hydroxylated metabolites (OH-PCBs) have been identified.[8]

The metabolic pathway generally proceeds via the formation of an arene oxide intermediate by a CYP enzyme, which can then rearrange to form a stable hydroxylated metabolite.[6]

The presence of chlorine atoms at positions that block the preferred sites of oxidation (para positions) can significantly slow down metabolism. PCB-20 has unsubstituted para positions (4 and 4'), making it more susceptible to metabolism than some more highly chlorinated congeners. However, the overall process remains slow, contributing to its bioaccumulation.[6]

Section 3: Mechanisms of Toxicity

The toxicity of PCBs is broadly categorized into two main pathways: "dioxin-like" and "non-dioxin-like".[2]

-